Methyl 2-bromo-4-cyclopropoxybenzoate
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Overview
Description
Methyl 2-bromo-4-(cyclopropyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the second position and a cyclopropyloxy group at the fourth position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination at the desired position on the benzoate ring . The cyclopropyloxy group can then be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(cyclopropyloxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 2-bromo-4-(cyclopropyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(cyclopropyloxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and the cyclopropyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Lacks the cyclopropyloxy group, making it less sterically hindered.
Methyl 4-bromobenzoate: Has the bromine atom at a different position, affecting its reactivity.
Methyl 2-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, altering its chemical properties.
Uniqueness
Methyl 2-bromo-4-(cyclopropyloxy)benzoate is unique due to the presence of both the bromine atom and the cyclopropyloxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 2-bromo-4-cyclopropyloxybenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
XZTSYUIAIIBYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
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